REACTION_CXSMILES
|
O.C(O[C:7](=[O:10])[CH:8]=[O:9])CCC.[CH3:11][NH:12][C:13]([NH2:15])=[O:14]>C(O)(=O)C>[OH:10][CH:7]1[N:12]([CH3:11])[C:13](=[O:14])[NH:15][C:8]1=[O:9] |f:0.1|
|
Name
|
glyoxylic acid n-butyl ester monohydrate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O.C(CCC)OC(C=O)=O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
a small amount of methanol was added to the residue
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude crystals were recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(NC(N1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |